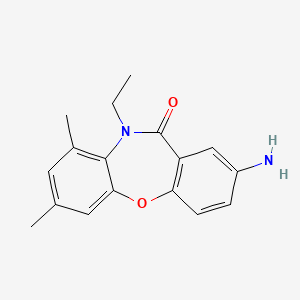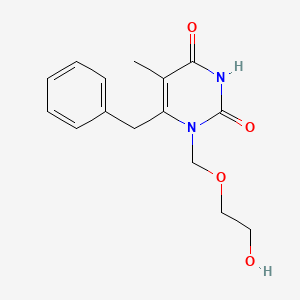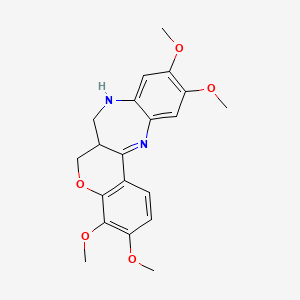
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.399 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused benzodiazepine ring system
Preparation Methods
The synthesis of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the chromeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the benzodiazepine ring: This step involves the condensation of the chromeno intermediate with appropriate amines or amides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine can be compared with other similar compounds, such as:
3,4,7,8-Tetramethoxy-1,10-phenanthroline: This compound also contains multiple methoxy groups and is used as a metal-chelating agent.
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has a similar polycyclic structure and is used in various chemical reactions.
10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester: This compound has a complex structure and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and its fused benzodiazepine ring system, which confer distinct chemical and biological properties.
Properties
CAS No. |
72334-29-3 |
|---|---|
Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,4,10,11-tetramethoxy-6,6a,7,8-tetrahydrochromeno[3,4-c][1,5]benzodiazepine |
InChI |
InChI=1S/C20H22N2O5/c1-23-15-6-5-12-18-11(10-27-19(12)20(15)26-4)9-21-13-7-16(24-2)17(25-3)8-14(13)22-18/h5-8,11,21H,9-10H2,1-4H3 |
InChI Key |
FKEQUFRFATVYEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC4=CC(=C(C=C4NCC3CO2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


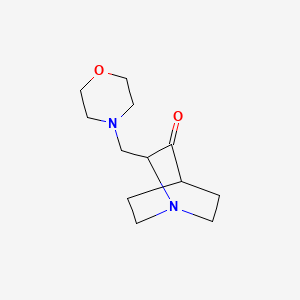
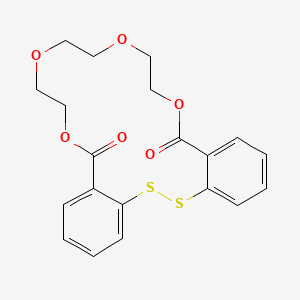
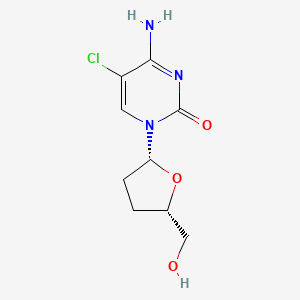
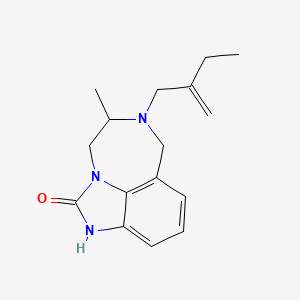
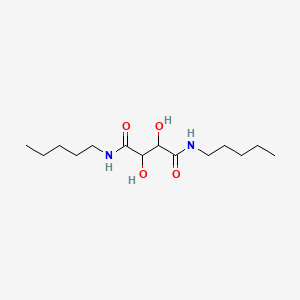
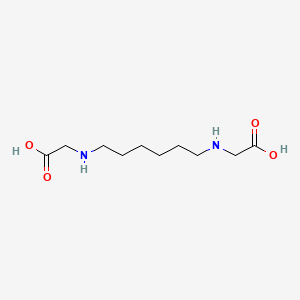



![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

